(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580) is a synthetic derivative belonging to the class of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamides. [] It is a potent and selective androgen receptor antagonist, currently being investigated for its potential therapeutic use in prostate cancer. []
YM580 was synthesized through a multi-step process involving the preparation of a series of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives. [] The final step involved the optical resolution of a racemic mixture to obtain the enantiomerically pure (+)-(2R,5S)-YM580. [] Specific details about the synthetic procedure, reagents, and reaction conditions are not provided in the abstract.
The molecular structure of YM580 is characterized by a trans-2,5-dimethylpiperazine ring core substituted with a 4-cyano-3-(trifluoromethyl)phenyl group at the 4-position and a 6-(trifluoromethyl)pyridin-3-yl carboxamide group at the 1-position. [] The absolute configuration of the stereogenic centers is (2R,5S). [] Detailed structural data, such as bond lengths, bond angles, and torsion angles, are not provided in the abstract.
YM580 is being investigated as a potential therapeutic agent for the treatment of prostate cancer. [] Preclinical studies in rats have shown that YM580 effectively reduces ventral prostate weight in a dose-dependent manner, indicating its anti-androgenic effect. [] Unlike bicalutamide, YM580 achieved maximum antiandrogenic effects comparable to surgical castration without significantly affecting serum testosterone levels, suggesting its potential for prostate cancer monotherapy. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: